

# Application Notes & Protocols: Evaluating Matrixyl® 3000 in 3D Human Skin Models

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## Compound of Interest

Compound Name: FK-3000

Cat. No.: B1233056

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Matrixyl® 3000 is a synthetic peptide-based active ingredient renowned for its anti-aging properties. It is a combination of two matrikines, Palmitoyl Tripeptide-1 (Pal-GHK) and Palmitoyl Tetrapeptide-7 (Pal-GQPR), which act as cellular messengers to stimulate the skin's natural repair and restructuring processes. Matrikines are peptide fragments derived from the breakdown of extracellular matrix (ECM) proteins, such as collagen, that signal to fibroblasts to synthesize new ECM components. With age, these natural repair mechanisms weaken. Matrixyl® 3000 mimics these endogenous peptides, synergistically activating the neosynthesis of macromolecules in the dermal matrix, thereby providing a visible anti-wrinkle efficacy.

The use of 3D human skin models, such as full-thickness reconstructed skin, offers a physiologically relevant in vitro platform for evaluating the efficacy of cosmetic and dermatological ingredients. These models replicate the complex interactions between epidermal keratinocytes and dermal fibroblasts, providing a more accurate prediction of human skin response compared to traditional 2D cell cultures. This document provides detailed protocols for applying Matrixyl® 3000 to 3D skin models and methods for assessing its impact on key anti-aging biomarkers.

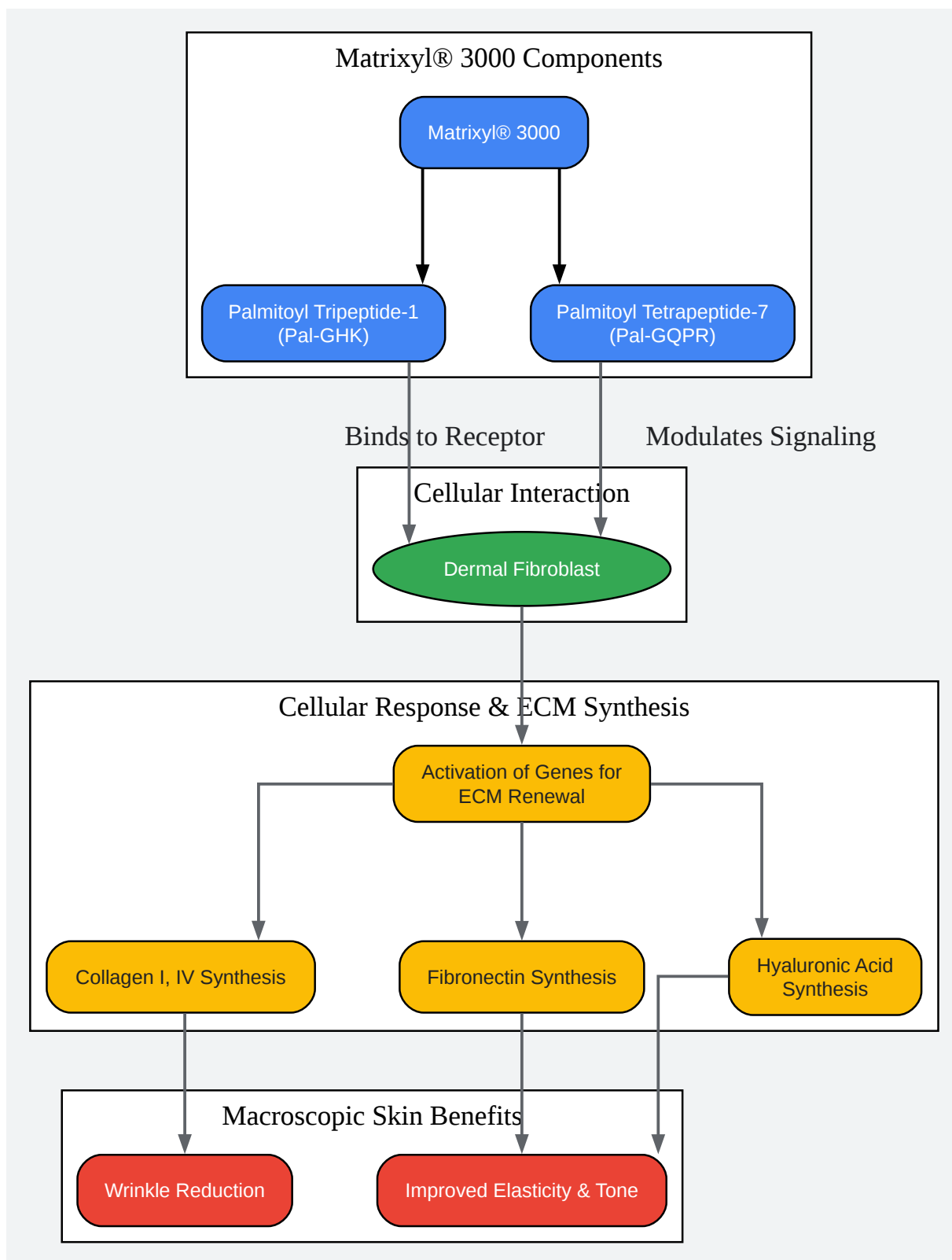
## Mechanism of Action

Matrixyl® 3000's primary mechanism involves stimulating fibroblasts via specific receptor-mediated signaling pathways. This interaction triggers a cascade of events that upregulates the

expression of genes involved in ECM renewal and cell proliferation. The two peptides work in synergy:

- Palmitoyl Tripeptide-1 (Pal-GHK): A fragment of the collagen alpha-1 chain, it primarily stimulates the synthesis of Collagen I, III, and IV, as well as fibronectin and hyaluronic acid.
- Palmitoyl Tetrapeptide-7 (Pal-GQPR): This peptide helps to reduce the production of pro-inflammatory cytokines, which can degrade the ECM.

By simultaneously promoting ECM synthesis and protecting against its degradation, Matrixyl® 3000 effectively helps to restructure the dermal matrix, leading to improved skin tone, elasticity, and a reduction in the appearance of wrinkles.



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**Caption:** Overview of Matrixyl® 3000's mechanism of action.

# Quantitative Data Summary

In vitro and ex vivo studies have demonstrated the significant impact of Matrixyl® 3000 on the synthesis of key extracellular matrix components. The data below is summarized from studies on fibroblast cultures and skin explants.

Table 1: In Vitro Efficacy of Matrixyl® 3000 on ECM Macromolecule Synthesis

Macromolecule	Concentration of Matrixyl® 3000	% Increase in Synthesis	Reference
Collagen I	1%	Data not specified	
	3%	Data not specified	
	5%	+117%	
Fibronectin	1%	Data not specified	
	3%	Data not specified	
	5%	Data not specified	
Hyaluronic Acid	1%	Data not specified	
	3%	Data not specified	
	5%	+267% to +287% (Glycosaminoglycans)	

| Collagen IV | Not Specified | +327% | |

Table 2: Gene Regulation Profile in Response to Matrixyl® 3000

Study Type	Key Findings	Reference
DNA-Array on Reconstructed Epidermis & Fibroblast Culture	Activates a gene profile that complements the skin's natural reconstruction mechanisms.	

| Immunohistochemistry on ex vivo skin explants | Significantly stimulates the synthesis of Collagen-I, -IV, -VII, -XVII and Nidogen-I proteins. | |

## Experimental Protocols

The following protocols provide a framework for testing the efficacy of Matrixyl® 3000 in a 3D full-thickness skin model (e.g., EpiDermFT™ by MatTek).

### Protocol 1: Culturing and Treating 3D Full-Thickness Skin Models

1. Objective: To culture a 3D skin model and apply Matrixyl® 3000 topically to assess its effects on skin architecture and protein expression.

2. Materials:

- 3D Full-Thickness Skin Model kits (containing normal human epidermal keratinocytes and dermal fibroblasts).
- Assay Medium (provided with kit).
- 6-well plates.
- Matrixyl® 3000 solution (recommended use level is 3-4%) diluted in a suitable vehicle (e.g., phosphate-buffered saline, PBS, or a simple cream base).
- Negative Control (vehicle only).
- Sterile PBS.
- Incubator: 37°C, 5% CO<sub>2</sub>, 95% humidity.

3. Procedure:

- Upon receipt, equilibrate the 3D skin model tissues in the provided assay medium in 6-well plates for 24 hours in the incubator.
- After equilibration, replace the medium with fresh, pre-warmed assay medium (900 µL per well).

- Prepare the treatment solutions. Dilute Matrixyl® 3000 to the desired final concentration (e.g., 3%) in the chosen vehicle.
- Apply a precise volume (e.g., 20-50 µL) of the Matrixyl® 3000 solution or the vehicle control directly onto the apical surface of the tissue.
- Incubate the tissues for the desired experimental period (e.g., 48 hours, 72 hours, or longer for chronic studies). Change the medium every 48 hours.
- At the end of the incubation period, harvest the tissues.
  - For histology: Fix tissues in 10% neutral buffered formalin.
  - For protein analysis: Harvest the culture medium (for secreted proteins) and lyse the tissues for cellular protein extraction.
  - For gene expression: Extract RNA from the tissues using a suitable kit (e.g., RNeasy).

#### Protocol 2: Quantification of Extracellular Matrix Protein Synthesis

1. Objective: To quantify the change in Collagen I and Fibronectin synthesis in response to Matrixyl® 3000 treatment using an Enzyme-Linked Immunosorbent Assay (ELISA).

#### 2. Materials:

- Culture medium and tissue lysates harvested from Protocol 1.
- Human Collagen I ELISA Kit.
- Human Fibronectin ELISA Kit.
- Microplate reader.

#### 3. Procedure:

- Thaw the collected culture medium samples and tissue lysates on ice.
- Follow the manufacturer's instructions for the specific ELISA kits.

- Briefly, add standards, controls, and samples to the antibody-pre-coated microplate wells.
- Incubate to allow the target protein (Collagen I or Fibronectin) to bind.
- Wash the wells to remove unbound substances.
- Add a biotin-conjugated antibody specific for the target protein and incubate.
- Wash, then add Streptavidin-HRP and incubate.
- Wash again, then add a substrate solution (e.g., TMB) to develop color.
- Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
- Calculate the concentration of the protein in each sample by comparing its absorbance to the standard curve. Express results as a percentage change relative to the vehicle-treated control.

#### Protocol 3: Gene Expression Analysis using DNA Microarray

1. Objective: To analyze the global changes in gene expression in the 3D skin model following treatment with Matrixyl® 3000.

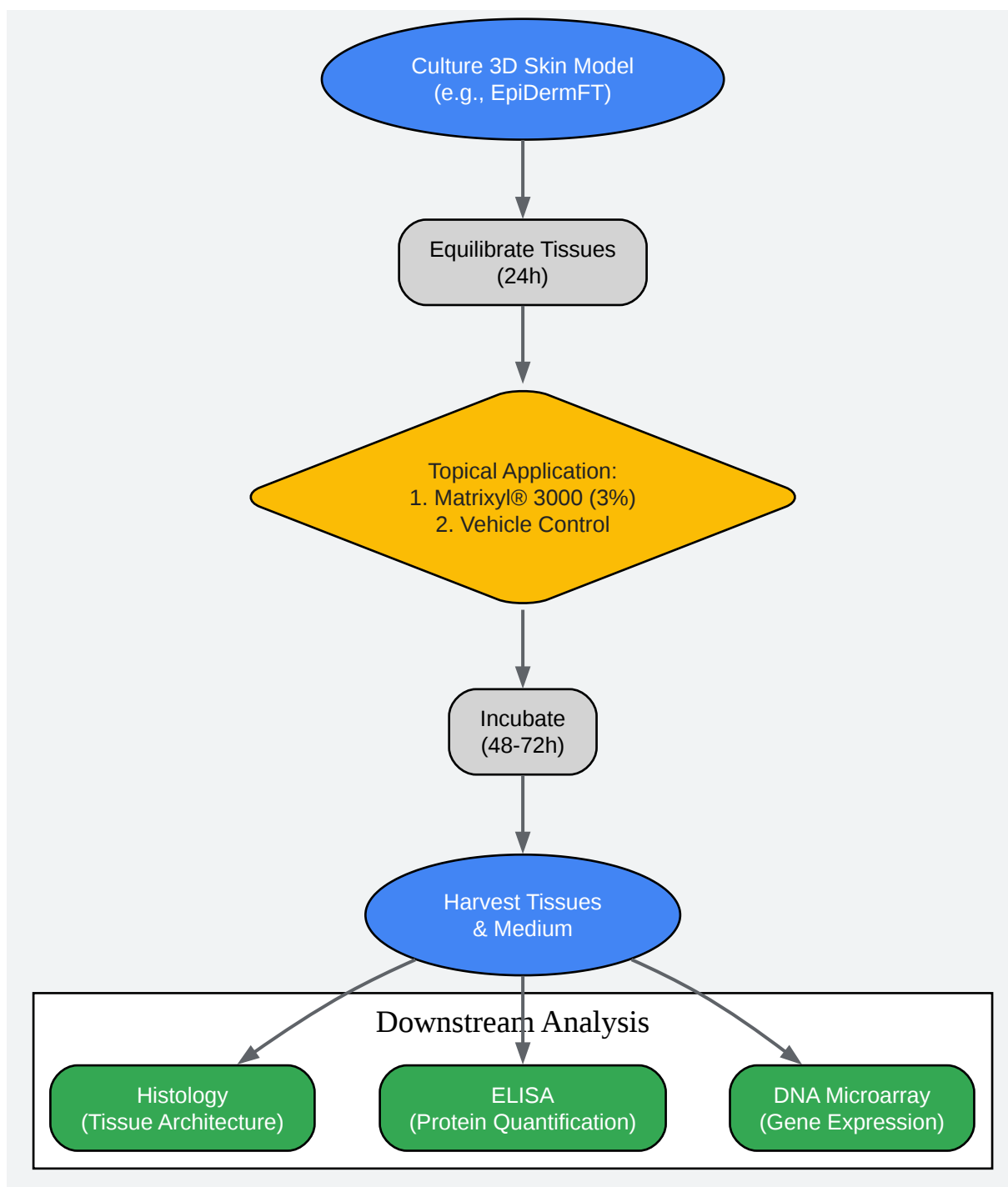
#### 2. Materials:

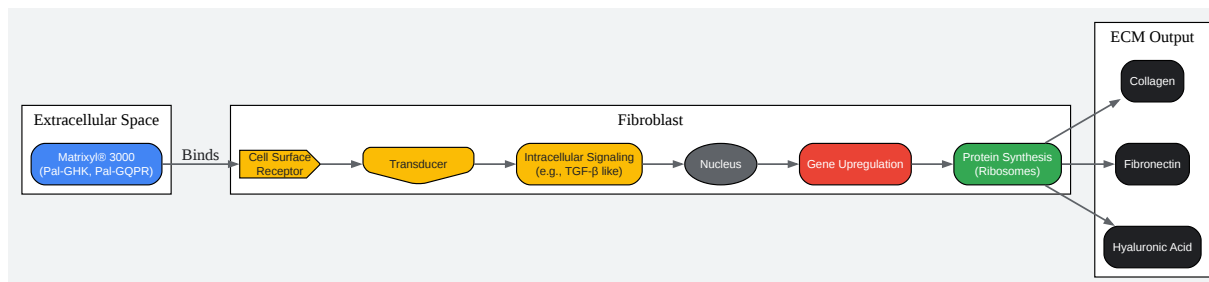
- RNA extracted from tissues in Protocol 1.
- RNA quality control system (e.g., Agilent Bioanalyzer).
- DNA microarray kit (e.g., Affymetrix GeneChip™ for human transcriptome analysis).
- Reagents for cDNA synthesis, labeling, and hybridization.
- Hybridization oven.
- Microarray scanner.
- Data analysis software.

### 3. Procedure:

- Assess the quality and quantity of the extracted RNA. Only high-quality RNA (RIN > 8) should be used.
- Synthesize first-strand cDNA from the total RNA samples.
- Synthesize second-strand cDNA.
- Synthesize and label cRNA (complementary RNA) with a fluorescent dye.
- Purify the labeled cRNA.
- Hybridize the labeled cRNA to the DNA microarray chip overnight in a hybridization oven.
- Wash the microarray chips to remove non-specifically bound cRNA.
- Scan the microarray chip to detect the fluorescence signals.
- Perform data normalization and statistical analysis to identify differentially expressed genes between the Matrixyl® 3000-treated group and the vehicle control group. Focus on genes related to ECM proteins, cell proliferation, and inflammation.







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- To cite this document: BenchChem. [Application Notes & Protocols: Evaluating Matrixyl® 3000 in 3D Human Skin Models]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1233056#application-of-matrixyl-3000-in-3d-skin-models\]](https://www.benchchem.com/product/b1233056#application-of-matrixyl-3000-in-3d-skin-models)

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